molecular formula C15H11BrN2O B145477 Acetamide, N-9-acridinyl-2-bromo- CAS No. 126857-76-9

Acetamide, N-9-acridinyl-2-bromo-

Katalognummer B145477
CAS-Nummer: 126857-76-9
Molekulargewicht: 315.16 g/mol
InChI-Schlüssel: HRHWEPUNQVXJDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-9-acridinyl-2-bromo-, also known as ABR-215757, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Wirkmechanismus

The mechanism of action of Acetamide, N-9-acridinyl-2-bromo- involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. Acetamide, N-9-acridinyl-2-bromo- binds to the ATP-binding site of CK2, preventing its activity and leading to the death of cancer cells.

Biochemische Und Physiologische Effekte

Acetamide, N-9-acridinyl-2-bromo- has been found to have minimal toxicity in normal cells, making it a potentially safe and effective cancer therapy. It has also been shown to inhibit the growth of other types of cancer cells, including lung, colon, and pancreatic cancer cells. Additionally, Acetamide, N-9-acridinyl-2-bromo- has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Acetamide, N-9-acridinyl-2-bromo- in lab experiments is its specificity for CK2, which reduces the likelihood of off-target effects. Additionally, Acetamide, N-9-acridinyl-2-bromo- has been found to be stable in biological fluids, making it suitable for in vivo studies. However, one limitation of using Acetamide, N-9-acridinyl-2-bromo- is its poor solubility in water, which can make it challenging to administer in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on Acetamide, N-9-acridinyl-2-bromo-. One direction is to investigate its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to explore its potential in treating other types of cancer, including those that are resistant to current therapies. Additionally, further studies are needed to understand the mechanisms underlying the sensitivity of cancer cells to Acetamide, N-9-acridinyl-2-bromo- and to optimize its dosing and administration in clinical settings.
Conclusion:
In conclusion, Acetamide, N-9-acridinyl-2-bromo- is a promising compound for cancer research due to its specificity for CK2, minimal toxicity in normal cells, and potential as a sensitizer for radiation therapy. While there are some limitations to its use in lab experiments, further research is needed to explore its potential as a cancer therapy and to optimize its dosing and administration in clinical settings.

Synthesemethoden

The synthesis of Acetamide, N-9-acridinyl-2-bromo- involves the reaction of 9-acridinylamine with 2-bromoacetamide in the presence of a base. The resulting compound is then purified through recrystallization to obtain a pure sample of Acetamide, N-9-acridinyl-2-bromo-.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-9-acridinyl-2-bromo- has shown promising results in cancer research, particularly in the treatment of breast cancer. Studies have shown that Acetamide, N-9-acridinyl-2-bromo- inhibits the growth of breast cancer cells by inducing apoptosis or programmed cell death. It has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.

Eigenschaften

CAS-Nummer

126857-76-9

Produktname

Acetamide, N-9-acridinyl-2-bromo-

Molekularformel

C15H11BrN2O

Molekulargewicht

315.16 g/mol

IUPAC-Name

N-acridin-9-yl-2-bromoacetamide

InChI

InChI=1S/C15H11BrN2O/c16-9-14(19)18-15-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,17,18,19)

InChI-Schlüssel

HRHWEPUNQVXJDL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr

Kanonische SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr

Synonyme

9-ABAC
N-(9-acridinyl)bromoacetamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.